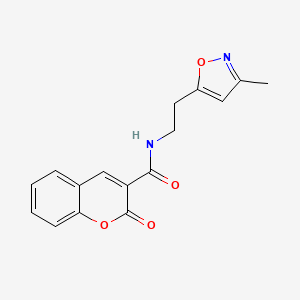

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of isoxazole and chromene moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while chromene is a benzopyran derivative

Properties

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-10-8-12(22-18-10)6-7-17-15(19)13-9-11-4-2-3-5-14(11)21-16(13)20/h2-5,8-9H,6-7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRMWCAJQDYGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Chromene Carboxylic Acid Synthesis

The chromene core is typically synthesized via Knoevenagel condensation. Ethyl 2-oxo-2H-chromene-3-carboxylate is prepared by reacting salicylaldehyde derivatives with ethyl acetoacetate in the presence of piperidine. Hydrolysis of this ester under basic conditions (NaOH, ethanol/water) yields 2-oxo-2H-chromene-3-carboxylic acid, a key intermediate.

Reaction Conditions :

Preparation of 2-(3-Methylisoxazol-5-yl)ethylamine

Isoxazole Ring Formation

The 3-methylisoxazol-5-yl moiety is constructed via 1,3-dipolar cycloaddition. Ethyl acetoacetate reacts with hydroxylamine hydrochloride under acidic conditions to form 5-methylisoxazol-3-ol, which is subsequently dehydrated using phosphorus oxychloride to yield 3-methylisoxazole.

Ethylamine Side-Chain Introduction

Bromination of 3-methylisoxazole at the 5-position with N-bromosuccinimide (NBS) followed by nucleophilic substitution with ethylenediamine in dimethylformamide (DMF) affords 2-(3-methylisoxazol-5-yl)ethylamine.

Optimization Notes :

- Bromination : NBS (1.2 equiv), benzoyl peroxide (catalyst), CCl₄, 60°C, 8 h.

- Amination : Ethylenediamine (3 equiv), DMF, 80°C, 12 h.

Coupling Strategies for Amide Bond Formation

Acid Chloride-Mediated Amidation

Activation of 2-oxo-2H-chromene-3-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with 2-(3-methylisoxazol-5-yl)ethylamine in dichloromethane (DCM) under basic conditions.

Procedure :

Coupling Reagent-Assisted Synthesis

Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF provides an alternative route without isolating the acid chloride.

Conditions :

Analytical Characterization and Spectral Data

Spectroscopic Validation

- IR (KBr) : 1742 cm⁻¹ (chromene lactone C=O), 1665 cm⁻¹ (amide C=O), 1598 cm⁻¹ (isoxazole C=N).

- ¹H NMR (300 MHz, CDCl₃) : δ 8.21 (d, 1H, H-4 chromene), 7.35–6.82 (m, 4H, aromatic), 6.24 (s, 1H, isoxazole H-4), 3.68 (q, 2H, -CH₂NH-), 2.98 (t, 2H, -CH₂-isoxazole), 2.34 (s, 3H, -CH₃).

- MS (ESI) : m/z 341 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acid chloride | SOCl₂, Et₃N, DCM | 82 | 98 | |

| Coupling reagents | EDC/HOBt, DMF | 75 | 95 | |

| Ester aminolysis | Ethyl ester, amine, reflux, 48 h | 58 | 90 |

Key Findings :

- The acid chloride route offers superior yield and shorter reaction time.

- Coupling reagents minimize side products but require stringent moisture control.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under basic or acidic conditions, cleaving the amide bond to form a carboxylic acid and an amine. This reaction is critical for modifying its pharmacological properties or synthesizing derivatives.

| Reaction Type | Conditions | Products | Citation |

|---|---|---|---|

| Hydrolysis | Basic/acidic conditions | 2-oxo-2H-chromene-3-carboxylic acid + amine derivative |

Knoevenagel Condensation

The Knoevenagel condensation is a key method for synthesizing chromene derivatives. While not directly applied to this compound, related chromene carboxamides (e.g., 2-imino-2H-chromene-3-carboxamides) are synthesized via this route using salicylaldehyde derivatives and N-substituted cyanoacetamides in aqueous Na₂CO₃ or NaHCO₃ .

| Reaction Type | Reagents | Products | Yield | Citation |

|---|---|---|---|---|

| Knoevenagel Condensation | Salicylaldehyde derivatives, N-substituted cyanoacetamides, aqueous Na₂CO₃ | 2-imino-2H-chromene-3-carboxamides | Excellent |

Reactions with Hydrazine

Treatment with hydrazine hydrate leads to ring-opening reactions , forming hydrazides or azines. For example, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with hydrazine to form N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides, which are precursors for heterocyclic compounds .

| Reaction Type | Reagents | Products | Citation |

|---|---|---|---|

| Hydrazine Reaction | Hydrazine hydrate | N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides |

Cycloaddition Reactions

The isoxazole moiety in the compound may participate in [2+3] cycloaddition reactions with alkynes or alkenes to form fused heterocycles. Such reactions are common in isoxazole chemistry and depend on the presence of electron-rich or electron-deficient partners .

| Reaction Type | Mechanism | Products | Citation |

|---|---|---|---|

| [2+3] Cycloaddition | Dipolar cycloaddition | Fused isoxazole derivatives |

Sulfonamide Hybridization

The carboxamide group can react with chlorosulfonic acid to form sulfonyl chlorides, which are subsequently converted into sulfonamides via amines. This approach is used in synthesizing coumarin-isoxazole hybrids under green conditions (e.g., solvent-free, room temperature) .

| Reaction Type | Reagents | Products | Citation |

|---|---|---|---|

| Sulfonamide Formation | Chlorosulfonic acid, amines, NaHCO₃ | Isoxazol coumarin sulfonamides |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chromene scaffold, which is known for its diverse biological activities. The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of isoxazole derivatives with chromene carboxamides. The synthetic pathways often utilize environmentally friendly methods, including microwave-assisted synthesis and metal-free reactions, enhancing yield and purity while minimizing waste .

Anticancer Properties

Research indicates that compounds similar to N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer activity. The mechanism often involves:

- Inhibition of Tubulin Polymerization : This leads to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells .

Studies have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, compounds with similar structures have demonstrated percent growth inhibitions (PGIs) exceeding 80% against multiple cancer types .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Its mechanisms may include:

- Disruption of Cell Wall Synthesis : This affects both Gram-positive and Gram-negative bacteria.

Research has highlighted the efficacy of oxadiazole derivatives in inhibiting bacterial growth, suggesting that modifications to the isoxazole ring can enhance antimicrobial potency .

Enzyme Inhibition

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential as an enzyme inhibitor:

- Cyclooxygenase Inhibition : Some derivatives exhibit moderate inhibition of COX-2 and lipoxygenases (LOX), which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Numerous studies have explored the biological activity of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide and related compounds:

Antitumor Studies

A significant study demonstrated that derivatives of chromenes could induce apoptosis through caspase activation while inhibiting tumor cell migration. The presence of specific substituents on the isoxazole ring was found to enhance anticancer activity significantly .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

| Compound Structure | Key Substituents | Biological Activity |

|---|---|---|

| N-(3-methyl) | Methyl group on isoxazole | Enhanced anticancer activity |

| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |

These insights are crucial for the design of more potent derivatives with improved biological profiles.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antimicrobial | Disruption of cell wall synthesis | |

| COX Inhibition | Inhibition of cyclooxygenase enzymes |

Mechanism of Action

The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole moiety can interact with enzymes and receptors, modulating their activity. The chromene part of the molecule can participate in redox reactions, influencing cellular processes. Together, these interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

N-(5-methylisoxazol-3-yl)malonamide: This compound shares the isoxazole moiety but differs in the rest of the structure.

2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide: Another compound with an isoxazole ring, used as an EPAC antagonist.

Uniqueness

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of isoxazole and chromene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, identified by CAS number 1421526-61-5, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Common Name | N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide |

| CAS Number | 1421526-61-5 |

| Molecular Formula | C16H14N2O4 |

| Molecular Weight | 298.29 g/mol |

The structure of this compound features a chromene core linked to a 3-methylisoxazole moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the chromene structure. For instance, derivatives of chromene have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds exhibited cytotoxicity against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines, indicating a potential application for N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide in oncology .

Antimicrobial Properties

Compounds with structural similarities to N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide have also been evaluated for antimicrobial activity. Research has shown that certain isoxazole derivatives possess significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL . This suggests that the target compound may exhibit similar antimicrobial properties.

The biological activity of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of related compounds:

- Synthesis Studies : Researchers have developed synthetic routes for creating chromene derivatives with improved biological activity through modifications at the isoxazole ring .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the chromene scaffold can enhance anticancer and antimicrobial activities. For example, modifications that increase hydrogen bonding interactions have been linked to improved efficacy .

Q & A

What are the established synthetic routes for N-(2-(3-methylisoxazol-5-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and what critical reaction conditions optimize yield?

Methodological Answer:

The synthesis involves multi-step reactions, often starting with the coupling of 3-methylisoxazole-5-ethylamine with 2-oxo-2H-chromene-3-carboxylic acid derivatives. A key step is the formation of the carboxamide bond, typically achieved via activation of the carboxylic acid (e.g., using EDCl/HOBt) or through mixed anhydride methods. Evidence from analogous compounds highlights the use of ultrasound-assisted reactions with catalysts like ytterbium triflate to enhance cyclization efficiency, achieving yields up to 66% under optimized conditions . Critical parameters include:

- Solvent choice : Ethanol or DMF for solubility and reaction homogeneity.

- Catalyst loading : 10 mol% ytterbium triflate for regioselective cyclization.

- Reaction time : 4–6 hours under ultrasonic irradiation to reduce side products.

Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods ensures rigorous characterization:

- NMR Spectroscopy : H and C NMR confirm the presence of the isoxazole methyl group (δ 2.1–2.3 ppm) and chromene carbonyl (δ 160–165 ppm). Coupling patterns verify the ethyl linker between the isoxazole and carboxamide .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion [M+H]+ at m/z consistent with theoretical values).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with calculated values (e.g., ±0.3% deviation) .

- HPLC-PDA : Purity >95% is confirmed using reverse-phase chromatography with UV detection at 254 nm.

What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Based on structurally related compounds, the following precautions are critical:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact. Respiratory protection (NIOSH-approved masks) is required if dust or aerosols form .

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent drainage contamination .

How can researchers design experiments to investigate this compound’s potential as a kinase inhibitor?

Methodological Answer:

Advanced studies require a tiered approach:

In Silico Docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., GSK-3β or CDKs). Focus on the carboxamide and isoxazole moieties as hydrogen-bond donors/acceptors .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based kinase activity assays (e.g., ADP-Glo™).

- Selectivity Screening : Test against a panel of 50+ kinases to identify off-target effects.

Cellular Efficacy : Evaluate anti-proliferative activity in cancer cell lines (e.g., MTT assays) and correlate with kinase inhibition data.

What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from variability in assay conditions or compound purity. To address this:

- Standardize Protocols : Adopt consensus methods (e.g., CLIA guidelines for kinase assays).

- Batch Validation : Re-test activity using independently synthesized batches with ≥95% purity.

- Meta-Analysis : Compare data across studies while controlling for variables like cell line passage number or serum concentration .

- Mechanistic Follow-Up : Use CRISPR knockouts or siRNA silencing to confirm target specificity.

How can reaction conditions be optimized to scale up synthesis without compromising yield?

Methodological Answer:

Scale-up challenges include heat management and catalyst efficiency. Strategies include:

- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions.

- Catalyst Recycling : Immobilize ytterbium triflate on silica gel to reduce waste.

- Solvent Switch : Replace ethanol with 2-MeTHF for easier post-reaction separation and greener processing .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust parameters in real time.

What in vivo models are appropriate for evaluating the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

Prioritize models that reflect human metabolic pathways:

- Rodent Studies :

- PK : Single-dose IV/oral administration to calculate bioavailability (AUC, Cₘₐₓ, t₁/₂).

- Toxicology : 14-day repeat-dose studies in Sprague-Dawley rats (OECD 407 guidelines).

- Tissue Distribution : Use radiolabeled compound (e.g., C) to track accumulation in organs.

- Metabolite ID : LC-MS/MS to identify phase I/II metabolites in plasma and urine .

How does the electronic nature of the isoxazole ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The 3-methylisoxazole’s electron-deficient ring directs nucleophilic attack to the C-5 position. Key factors:

- Electrophilicity : Enhanced by the adjacent carbonyl group, facilitating SNAr reactions with amines or thiols.

- Steric Effects : The ethyl linker reduces steric hindrance, allowing regioselective modifications.

- Computational Validation : DFT calculations (e.g., Gaussian 16) model charge distribution to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.